3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel-
Description
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- (CAS: Not explicitly provided; related isomers: 42507-55-1, 42507-57-3) is a chiral cyclohexene derivative with a complex substitution pattern. Its structure includes:
- A cyclohexene ring with a double bond.
- 4,5-Dimethyl groups enhancing steric effects.
- A 2-(2-methyl-1-propenyl) substituent contributing to hydrophobicity.
- An aldehyde functional group enabling nucleophilic reactions.
Properties
CAS No. |
42507-56-2 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(1R,2R,5S)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-9(2)5-12-6-10(3)11(4)7-13(12)8-14/h5-6,8,11-13H,7H2,1-4H3/t11-,12+,13-/m0/s1 |
InChI Key |
DBKJZSIBBKOBCN-XQQFMLRXSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H](C=C1C)C=C(C)C)C=O |
Canonical SMILES |
CC1CC(C(C=C1C)C=C(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form β-hydroxy aldehydes or ketones, followed by dehydration to yield α,β-unsaturated carbonyl compounds.
Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form cyclohexene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis techniques, optimized for yield and purity. This may include:
Catalytic Processes: Using catalysts to increase the efficiency and selectivity of the reactions.
Continuous Flow Reactors: Implementing continuous flow chemistry to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic or nucleophilic substitution reactions at the cyclohexene ring or the aldehyde group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂), and other transition metal catalysts.
Major Products Formed
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Primary alcohols and alkanes.
Substitution Products: Various substituted cyclohexene derivatives.
Scientific Research Applications
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- depends on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include:
Enzyme Inhibition or Activation: Modulating the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to trigger or block signaling pathways.
Gene Expression: Influencing the expression of specific genes through interaction with DNA or RNA.
Comparison with Similar Compounds
Structural Differences
Table 1: Structural Comparison
| Compound Name | Substituents | Functional Group | Stereochemistry |
|---|---|---|---|
| Target Compound | 4,5-dimethyl; 2-(2-methyl-1-propenyl) | Aldehyde | (1R,2R,5S)-rel- |
| Cyclohexene-1-carboxaldehyde | None | Aldehyde | Non-chiral |
| 4,5-Dimethyl-2-(2-methyl-1-propenyl)-cyclohexene | 4,5-dimethyl; 2-(2-methyl-1-propenyl) | None | Varies |
| 3-Cyclohexene-1-carboxaldehyde, 2,4,6-trimethyl- | 2,4,6-trimethyl | Aldehyde | Non-chiral |
| 3-Cyclohexene-1-methanol | Hydroxyl group | Alcohol | Non-chiral |
Key Observations :
- The target compound’s methyl-propenyl group increases steric bulk compared to simpler analogs like cyclohexene-1-carboxaldehyde .
- Stereochemistry (1R,2R,5S) distinguishes it from isomers like (1R,2R,5R)-rel- () and (1R,2S,5R)-rel- (), affecting reactivity and biological interactions .
Comparisons :
- 3-Cyclohexene-1-carboxaldehyde, 2,4,6-trimethyl- is synthesized similarly but requires regioselective methylation, which is less challenging than introducing the propenyl group in the target compound .
- Cyclohexene-1-methanol skips the oxidation step, instead reducing the aldehyde to an alcohol .
Reactivity and Functional Group Influence
Table 2: Reactivity Profiles
| Compound | Aldehyde Reactivity | Key Reactions |
|---|---|---|
| Target Compound | High | Oxidation (→ carboxylic acid), Nucleophilic addition (e.g., amines) |
| 4,5-Dimethyl-cyclohexene | None | Electrophilic addition (e.g., halogenation) |
| 3-Cyclohexene-1-methanol | Low (alcohol) | Esterification, Dehydration |
Key Observations :
- The aldehyde group in the target compound enables diverse derivatization (e.g., Schiff base formation), critical for drug development .
- Methyl-propenyl substituents enhance lipophilicity (LogP ~2.9), improving membrane permeability compared to hydroxyl-containing analogs like 3-Cyclohexene-1-methanol .
Key Observations :
- The target compound’s methyl-propenyl group may enhance antimicrobial activity compared to non-substituted analogs .
- Trimethyl analogs (e.g., 2,4,6-trimethyl) prioritize fragrance applications (citrus aroma) over bioactivity .
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